molecular formula C24H23N3O2S B2942562 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide CAS No. 1020980-00-0

3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide

Numéro de catalogue: B2942562
Numéro CAS: 1020980-00-0
Poids moléculaire: 417.53
Clé InChI: YWKJVYXEOGCEJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide (CAS# 1020980-00-0) is a synthetic small molecule with a molecular formula of C 24 H 23 N 3 O 2 S and a molecular weight of 417.5 g/mol . This compound features a distinct thiazolo[3,2-a]pyrimidinone core, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . Compounds based on the thiazolo[3,2-a]pyrimidinone motif have been identified as a promising class of general inhibitors of Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1 . These proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism by which cancer cells evade destruction. Inhibiting these proteins can restore the apoptotic process, making this compound a valuable tool for researching novel anticancer therapeutics . The structural features of this molecule, particularly the 2,3,7-trimethyl substitution on the thiazolopyrimidine core, are similar to those found in other biologically active derivatives, suggesting potential for strong interactions with biological targets . Beyond oncology research, the thiazolo[3,2-a]pyrimidine scaffold is known to exhibit other pharmacological properties, such as antimicrobial and anti-inflammatory activities, indicating broad potential utility for investigating various disease pathways . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can rely on the consistent quality of this compound for their investigative studies in chemical biology and drug discovery.

Propriétés

IUPAC Name

3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15-22(23(29)27-16(2)17(3)30-24(27)25-15)26-21(28)14-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKJVYXEOGCEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Biginelli Condensation Followed by Cyclization

A three-component Biginelli reaction between thiourea, acetoacetic ester, and substituted aldehydes yields dihydropyrimidine-2-thiones (DHPMs), which are subsequently cyclized using ethyl chloroacetate. For example, 4-bromobenzaldehyde, thiourea, and acetoacetic ethyl ester react to form 1,2,3,4-tetrahydropyrimidine-2-thione (1 ), which undergoes cyclization with excess ethyl chloroacetate at 110–115°C for 30 minutes to produce ethyl 7-methyl-5-(4-bromophenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ). This method achieves yields exceeding 85% and is scalable for industrial applications.

Alkali-Mediated Cyclization

An alternative route involves treating DHPMs with sodium ethoxide in ethanol, forming a sodium salt intermediate that reacts with α-chloroketones (e.g., 1-chloro-2-propanone) under reflux. Acidification with acetic acid precipitates the thiazolopyrimidine core in 70–80% yield. This method is advantageous for introducing alkyl substituents at specific positions through choice of α-chloroketone.

Table 1: Comparison of Thiazolo[3,2-a]Pyrimidine Core Synthesis Methods

Method Reagents/Conditions Yield (%) Key Advantages
Biginelli Cyclization Ethyl chloroacetate, 110–115°C, 30 min 85–88 High regioselectivity, scalability
Alkali-Mediated Route NaOEt, α-chloroketone, reflux, 3 hr 70–80 Flexibility in alkyl substitution

Formation of the Propanamide Moiety

The propanamide side chain is introduced via amidation of the thiazolopyrimidine-6-carboxylic acid derivative:

Carboxylic Acid Activation

Hydrolysis of the ethyl ester group (e.g., using 2N HCl under reflux for 5 hours) yields 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (3 ) in 79.7% yield. Subsequent activation with oxalyl chloride in dichloromethane (DCM) at 20°C for 12 hours converts the acid to the corresponding acyl chloride (4 ).

Amide Coupling

Reacting 4 with 3,3-diphenylpropylamine in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base affords the final amide product. This step typically proceeds at 0–25°C for 6–12 hours, yielding 70–75% of the target compound after recrystallization from ethanol.

Table 2: Key Reaction Parameters for Amide Formation

Step Reagents/Conditions Yield (%) Purity (%)
Ester Hydrolysis 2N HCl, reflux, 5 hr 79.7 >98
Acyl Chloride Formation Oxalyl chloride, DCM, 20°C, 12 hr 95 99
Amidation Et₃N, THF, 0–25°C, 6–12 hr 70–75 97–99

Optimization and Scalability

Catalytic Enhancements

Employing 4-dimethylaminopyridine (DMAP) as a catalyst during amidation improves yields to 85% by accelerating nucleophilic acyl substitution. Microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields >80%.

Industrial-Scale Production

Continuous flow reactors enable large-scale synthesis of the thiazolopyrimidine core, reducing purification steps and solvent waste. For example, a pilot study achieved 92% yield using a flow rate of 10 mL/min and residence time of 15 minutes.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolo[3,2-a]pyrimidin core can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its structural complexity and biological activity make it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can be harnessed for various applications, including coatings, adhesives, and other specialized products.

Mécanisme D'action

The mechanism by which 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

3-(Trifluoromethyl)-N-(2,3,7-Trimethyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-6-yl)Benzamide
  • CAS : 1021039-80-4
  • Molecular Formula : C17H14F3N3O2S (MW: 381.4)
  • Key Differences : Replaces the diphenylpropanamide with a trifluoromethyl benzamide group.
5-Oxo-N-[1-(Propan-2-yl)-1H-Pyrazol-5-yl]-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide
  • CAS : 1331030-95-5
  • Molecular Formula : C13H13N5O2S (MW: 303.34)
  • Key Differences : Features a pyrazole substituent instead of diphenylpropanamide.
  • Implications : The smaller molecular weight and polar pyrazole group may enhance aqueous solubility but reduce hydrophobic interactions in biological targets .
Ethyl-Substituted Thiazolo[3,2-a]Pyrimidines
  • Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Crystal Data: Triclinic, P1)
  • Key Differences : Contains an ethyl carboxylate and benzylidene groups.
  • Implications : Crystallographic studies reveal intermolecular hydrogen bonding (e.g., C=O⋯H interactions), suggesting similar packing efficiencies for the target compound if analogous substituents are present .

Structural and Functional Group Analysis

Compound Core Scaffold Key Substituents Molecular Weight Hydrogen Bonding Potential
Target Compound Thiazolo[3,2-a]pyrimidinone Diphenylpropanamide, 2,3,7-trimethyl 403.5 Moderate (amide C=O, NH)
3-(Trifluoromethyl) Benzamide Thiazolo[3,2-a]pyrimidinone Trifluoromethyl benzamide 381.4 Low (CF3 is non-polar)
Pyrazole Carboxamide Thiazolo[3,2-a]pyrimidinone Pyrazole 303.34 High (pyrazole NH)

Activité Biologique

3,3-Diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolo-pyrimidine core with substituents that enhance its pharmacological properties. The molecular formula is C₁₈H₁₉N₃O₂S, indicating the presence of nitrogen and sulfur within its framework.

Anticancer Activity

Research has indicated that 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)10Cell cycle arrest and apoptosis
A549 (Lung Cancer)12Inhibition of proliferation

The compound's mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it possesses activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction : It has been suggested that the thiazolo-pyrimidine moiety can intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Case Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
  • In Vivo Efficacy : In a xenograft model using mice implanted with human lung cancer cells, administration of the compound significantly reduced tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues.

Q & A

Q. What are the recommended synthetic routes for 3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide, and how can purity be optimized?

Methodological Answer:

  • Condensation Reactions : Use 2-amino-thiazolo[3,2-a]pyrimidine intermediates (or analogous precursors) with 3,3-diphenylpropanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to facilitate amide bond formation .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol or ethanol/dioxane mixtures to achieve >95% purity .
  • Characterization : Validate structure via ¹H/¹³C NMR (δ 1.2–8.5 ppm for aromatic and methyl protons), IR (amide C=O stretch ~1650–1700 cm⁻¹), and high-resolution mass spectrometry .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals spatial conformation, bond angles, and intermolecular interactions. For example, related thiazolo[3,2-a]pyrimidines exhibit triclinic or monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 14.5 Å, c = 7.8 Å .
  • Structural Insights : Planar thiazolo-pyrimidine cores stabilize via π-π stacking, while diphenyl groups introduce steric hindrance, affecting solubility and reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Systematic Substituent Variation : Modify substituents on the thiazolo-pyrimidine core (e.g., methyl, phenyl, or methoxy groups) and the propanamide side chain. For example, replacing 2,3,7-trimethyl groups with bulkier substituents may alter binding affinity to target proteins .
  • In Vitro Assays : Screen derivatives against disease-relevant targets (e.g., kinases or enzymes) using fluorescence polarization or ELISA. Compare IC₅₀ values to correlate substituent effects with potency .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, prioritizing candidates for synthesis .

Q. How can contradictory bioactivity data between synthetic batches be resolved?

Methodological Answer:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Batch discrepancies may arise from residual solvents (e.g., DMF) or unreacted intermediates .
  • Orthogonal Assays : Confirm activity via multiple methods (e.g., enzymatic assays and cell-based viability tests) to rule out assay-specific artifacts .
  • Crystallography : Compare crystal structures of active vs. inactive batches to identify conformational differences (e.g., keto-enol tautomerism in the 5-oxo group) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. For example, PEG-400 increases solubility of hydrophobic thiazolo-pyrimidines by 20–50% in PBS (pH 7.4) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the diphenylpropanamide moiety to improve metabolic stability .
  • Pharmacokinetic Profiling : Conduct murine studies with intravenous/oral administration, monitoring plasma half-life (t₁/₂) and AUC via LC-MS/MS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.